molecular formula C23H17ClN6 B2589101 N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine CAS No. 890949-53-8

N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine

Cat. No.: B2589101
CAS No.: 890949-53-8
M. Wt: 412.88
InChI Key: YHCJNSADWBLJPX-UHFFFAOYSA-N
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Description

N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine typically involves multi-step reactions. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method is known for its efficiency and good yields . The reaction conditions often involve the use of copper(I) catalysts and organic azides, which facilitate the formation of the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Properties

IUPAC Name

4-N-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6/c24-16-5-4-8-20(13-16)30-23-21(14-27-30)22(25-15-26-23)29-19-11-9-18(10-12-19)28-17-6-2-1-3-7-17/h1-15,28H,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCJNSADWBLJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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